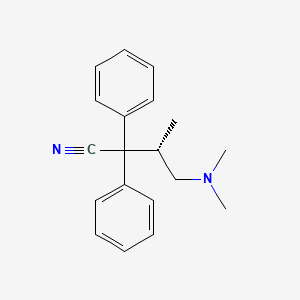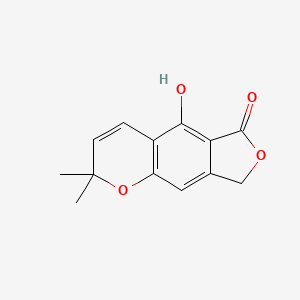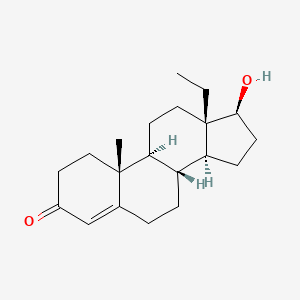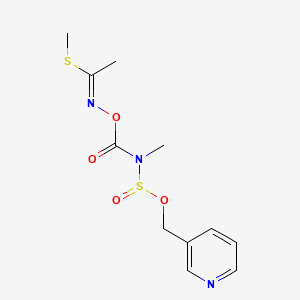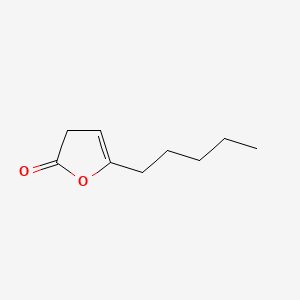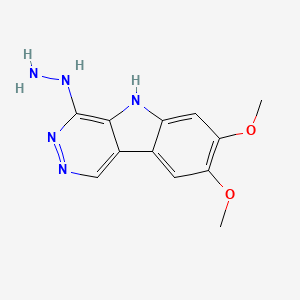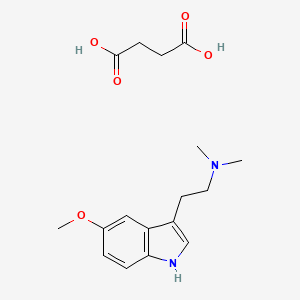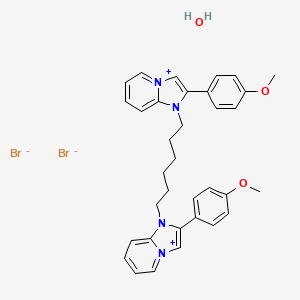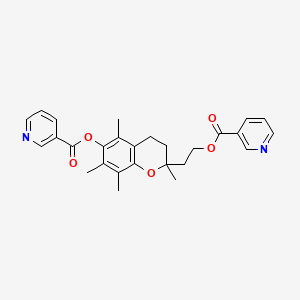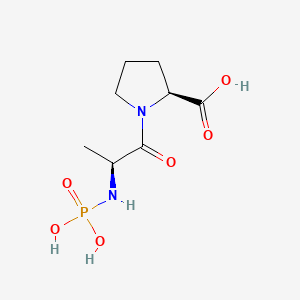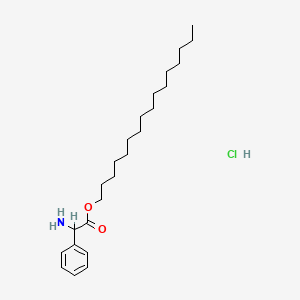
2-Morpholino-1-(thietan-3-yl)benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-1-(thietan-3-yl)benzimidazole hydrochloride is a heterocyclic compound that combines the structural features of benzimidazole, thietane, and morpholine. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-1-(thietan-3-yl)benzimidazole hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of Thietane Ring: The thietane ring can be introduced through a cyclization reaction involving a suitable thioether precursor.
Morpholine Substitution: The morpholine ring is incorporated via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholino-1-(thietan-3-yl)benzimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated sites.
Substitution Products: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Morpholino-1-(thietan-3-yl)benzimidazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Morpholino-1-(thietan-3-yl)benzimidazole hydrochloride involves:
Comparación Con Compuestos Similares
Benzimidazole Derivatives: Compounds like mebendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Thietane Derivatives: Thietane-containing compounds are known for their unique ring strain and reactivity.
Morpholine Derivatives: Morpholine-based compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness: 2-Morpholino-1-(thietan-3-yl)benzimidazole hydrochloride stands out due to its combined structural features, which confer enhanced chemical versatility and a broader spectrum of biological activities .
Propiedades
Número CAS |
182193-13-1 |
|---|---|
Fórmula molecular |
C14H18ClN3OS |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
4-[1-(thietan-3-yl)benzimidazol-2-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C14H17N3OS.ClH/c1-2-4-13-12(3-1)15-14(16-5-7-18-8-6-16)17(13)11-9-19-10-11;/h1-4,11H,5-10H2;1H |
Clave InChI |
ORHDIUNVFSZWFW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=CC=CC=C3N2C4CSC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


